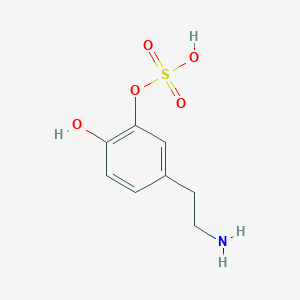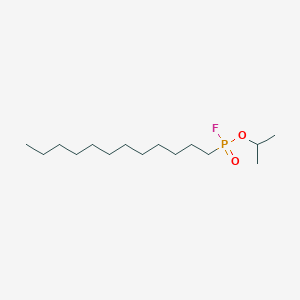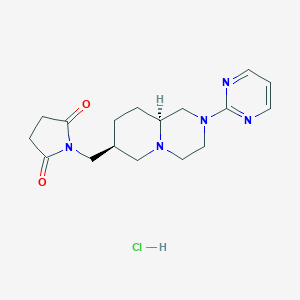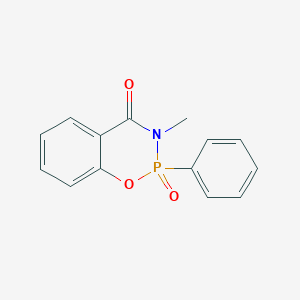![molecular formula C5H10N2O7P2 B126256 [1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid CAS No. 1134798-26-7](/img/structure/B126256.png)
[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid” (HPTEPA) is a versatile phosphonic acid derivative . It has a molecular formula of C5H10N2O7P2 and a molecular weight of 272.09 g/mol .
Molecular Structure Analysis
The IUPAC name for HPTEPA is [1-hydroxy-2-(1H-imidazol-5-yl)-1-phosphonoethyl]phosphonic acid . The InChI string and the Canonical SMILES are also provided . The exact mass and monoisotopic mass are both 271.99632466 g/mol .Physical And Chemical Properties Analysis
HPTEPA has a molecular weight of 272.09 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 4 . The topological polar surface area is 164 Ų . The heavy atom count is 16 .Aplicaciones Científicas De Investigación
One significant area of application is in the design of supramolecular or hybrid materials and the functionalization of surfaces. Phosphonic acids are employed for their ability to form strong bonds with metal surfaces, making them useful in the development of coatings, adhesives, and as anchoring groups in the assembly of thin films and nanoparticles. This capability is particularly beneficial in the fields of materials science and nanotechnology, where surface modification plays a critical role in the performance and functionality of materials.
Additionally, phosphonic acids have found utility in analytical chemistry and medical imaging due to their bioactive properties. They serve as drug prodrugs, targeting specific sites within the body, such as bones, enhancing the efficacy and specificity of therapeutic agents. This targeted approach is advantageous in drug delivery systems, allowing for the controlled release of drugs and reducing systemic side effects.
In the realm of biochemistry and molecular biology, phosphonic acids are used as phosphoantigens in immunology studies. They mimic the natural phosphate groups found in biological molecules, enabling researchers to investigate the role of phosphate in biological processes, enzyme-substrate interactions, and signal transduction pathways.
Furthermore, the unique coordination properties of phosphonic acids are exploited in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, catalysis, and as sensors, benefiting from the robustness and versatility of phosphonic acid linkers.
- Phosphonic acid applications in supramolecular materials and surface functionalization: Sevrain et al., 2017.
Propiedades
IUPAC Name |
[1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRASPMIURGNCCH-KYKRLZBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)



![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)



![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
